1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid
Description
1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine on a 2-aminoethyl side chain and a carboxylic acid group at the 4-position of the piperidine ring. This compound is widely used in medicinal chemistry as a versatile intermediate for drug discovery, particularly in the synthesis of protease inhibitors, receptor antagonists, and peptidomimetics. Its Boc group enhances stability during synthetic procedures, while the carboxylic acid moiety enables further functionalization via coupling reactions .
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-6-9-15-7-4-10(5-8-15)11(16)17/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASAAJUYKZDKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1611481-76-5 | |
| Record name | 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid typically involves the protection of amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture of amine and Boc2O in tetrahydrofuran (THF) at 40°C.
- Adding the amine to sodium hydroxide and Boc2O in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds more efficiently and sustainably compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid undergoes several types of reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be selectively cleaved using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid in dichloromethane, HCl in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Corresponding amines.
Substitution: Deprotected amines.
Scientific Research Applications
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid involves the protection of amines by forming a stable carbamate linkage. The Boc group can be selectively cleaved under acidic conditions, releasing the free amine . This process involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Comparison with Similar Compounds
1-Boc-4-allylpiperidine-4-carboxylic Acid (CAS 1166756-79-1)
1-(tert-Butoxycarbonyl)-4-ethylpiperidine-4-carboxylic Acid (CAS 189321-63-9)
- Structure : Ethyl group at the 4-position.
- Molecular Weight : 257.30 g/mol.
- Key Properties : Enhanced lipophilicity compared to unsubstituted derivatives, making it suitable for blood-brain barrier penetration studies .
Aryl-Substituted Derivatives
1-Boc-4-(4-chlorophenyl)piperidine-4-carboxylic Acid (CAS 261777-31-5)
- Structure : 4-Chlorophenyl group at the 4-position.
- Molecular Weight : 339.80 g/mol.
- Key Properties : The electron-withdrawing chlorine atom stabilizes the aromatic ring, improving metabolic stability in vivo. Commonly used in kinase inhibitor development .
- Safety : Classified as H302 (harmful if swallowed) and H315 (skin irritation) .
1-Boc-4-phenylpiperidine-2-carboxylic Acid (CAS 261777-31-5)
- Structure : Phenyl group at the 4-position; carboxylic acid at the 2-position.
- Molecular Weight : 305.37 g/mol.
- Key Properties : The positional isomerism (carboxylic acid at 2-position) reduces steric hindrance, favoring enzyme active-site binding .
Heterocyclic and Fluorinated Derivatives
1-Boc-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic Acid
2-{1-Boc-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic Acid (CAS 1439897-86-5)
- Structure : Trifluoromethylphenyl group at the 4-position; acetic acid side chain.
- Molecular Weight : 385.35 g/mol.
- Key Properties : The trifluoromethyl group increases metabolic resistance and lipophilicity, critical for CNS-targeted drugs .
Amino-Functionalized Derivatives
4-{[(tert-Butoxy)carbonyl]amino}piperidine-4-carboxylic Acid (CAS 252720-31-3)
- Structure: Boc-protected amino group at the 4-position.
- Molecular Weight : 244.29 g/mol.
- Key Properties: The dual carboxylic acid and amino groups facilitate chelation of metal ions, useful in radiopharmaceuticals .
Structural and Functional Analysis
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP<sup>a</sup> | Water Solubility (mg/mL) |
|---|---|---|---|
| 1-Boc-4-allylpiperidine-4-carboxylic acid | 285.33 | 2.1 | 0.15 |
| 1-Boc-4-(4-chlorophenyl)piperidine-4-carboxylic acid | 339.80 | 3.8 | 0.02 |
| 4-{[(tert-Butoxy)carbonyl]amino}piperidine-4-carboxylic acid | 244.29 | 1.2 | 1.10 |
<sup>a</sup> Calculated using fragment-based methods ().
Q & A
Q. What are the standard synthetic routes for preparing 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-4-carboxylic acid?
A typical synthesis involves:
- Step 1: Protection of the primary amine on the ethyl-piperidine intermediate using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) to form the Boc-protected intermediate .
- Step 2: Hydrolysis of the ester group (if present) to the carboxylic acid using aqueous NaOH or LiOH in THF/MeOH .
- Step 3: Purification via column chromatography or recrystallization.
Key challenges include maintaining regioselectivity during Boc protection and avoiding racemization during hydrolysis.
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy: Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperidine ring protons (δ ~2.5–3.5 ppm) .
- HPLC/MS: Verify purity (>95%) and molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₅N₂O₄: 285.18) .
- IR Spectroscopy: Identify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; carboxylic acid C=O at ~1700–1750 cm⁻¹) .
Q. What are the recommended storage conditions and safety precautions?
- Storage: Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to minimize inhalation risks (H302, H315, H319 hazards) .
Q. How does the Boc group influence the compound’s stability during reactions?
The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and prevents unwanted side reactions (e.g., amine oxidation or nucleophilic attack) during coupling reactions. Deprotection with TFA or HCl/dioxane yields the free amine for further functionalization .
Advanced Research Questions
Q. How can computational modeling predict reactivity in nucleophilic acyl substitution?
- DFT Calculations: Optimize transition states to assess energy barriers for reactions at the carboxylic acid or Boc group. For example, evaluate the electrophilicity of the carbonyl carbon using Fukui indices .
- MD Simulations: Study solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates .
- References: Align with frameworks in and , linking reactivity to frontier molecular orbital theory .
Q. What strategies resolve contradictory solubility data in polar aprotic solvents?
- Method 1: Perform phase-solubility studies using UV-Vis spectroscopy to quantify solubility in DMSO, DMF, or acetonitrile across temperatures (25–60°C) .
- Method 2: Use Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity .
- Troubleshooting: If discrepancies persist, assess crystallinity via XRD or DSC, as amorphous forms may exhibit higher apparent solubility .
Q. How does stereochemistry affect biological activity, and how is it determined?
- Impact: The ethyl spacer’s conformation influences binding to biological targets (e.g., enzymes or GPCRs). For instance, R- vs. S-configurations may alter hydrogen-bonding networks .
- Determination: Use chiral HPLC with a cellulose-based column or X-ray crystallography of co-crystallized derivatives .
Q. How does the ethyl spacer affect intermolecular interactions compared to direct substitution?
- Comparative Analysis: The ethyl linker increases flexibility, allowing the Boc-protected amine to adopt conformations that reduce steric hindrance in piperidine-based inhibitors. This contrasts with rigid direct substitutions (e.g., 1-Boc-piperidine-4-carboxylic acid), which may limit binding pocket accommodation .
- Experimental Validation: Perform SAR studies by synthesizing analogs with varying spacer lengths and testing affinity via SPR or ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
